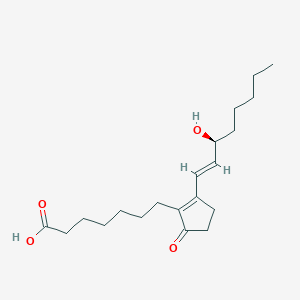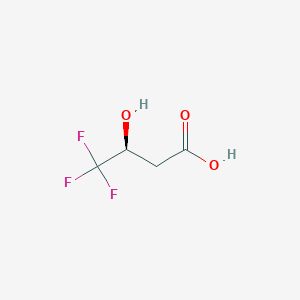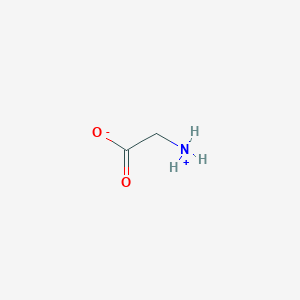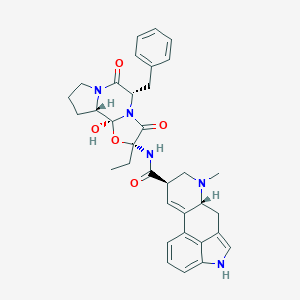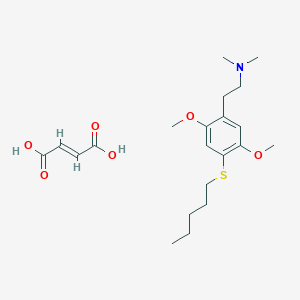
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. 2C-T-7 gained popularity in the late 1990s and early 2000s as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 2C-T-7 for recreational purposes is illegal and potentially dangerous.
作用機序
The mechanism of action of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. By activating these receptors, N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate alters the functioning of neural circuits in the brain, leading to the psychedelic effects observed in users.
生化学的および生理学的効果
The use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. The drug also affects neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are responsible for the altered perception, mood, and thought processes observed in users.
実験室実験の利点と制限
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this drug is its specificity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, the use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring of subjects is necessary to avoid harm.
将来の方向性
There are several future directions for research on N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate. One area of interest is the potential therapeutic applications of the drug. Its ability to modulate serotonin receptor activity may make it useful in the treatment of conditions such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for therapeutic purposes. Finally, further studies are needed to better understand the long-term effects of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate use on the brain and body.
合成法
The synthesis of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with pentyl mercaptan to form 2,5-dimethoxy-4-(pentylthio)benzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2,5-dimethoxy-4-(pentylthio)phenethylamine. Finally, N,N-dimethylation of the amine group is carried out using formaldehyde and formic acid to obtain N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate.
科学的研究の応用
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activity is responsible for the psychedelic effects of the drug, which include altered perception, hallucinations, and changes in mood and thought processes.
特性
CAS番号 |
129658-18-0 |
|---|---|
製品名 |
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
分子式 |
C17H29NO2S.C4H4O4 |
分子量 |
427.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H29NO2S.C4H4O4/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5;5-3(6)1-2-4(7)8/h12-13H,6-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DSJJTMFUKPMHAG-WLHGVMLRSA-N |
異性体SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
同義語 |
Benzeneethanamine, 2,5-dimethoxy-N,N-dimethyl-4-(pentylthio)-, (Z)-2-b utenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



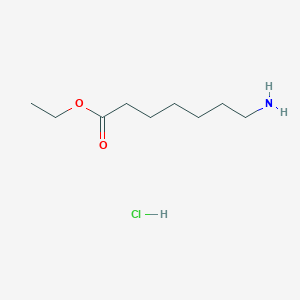
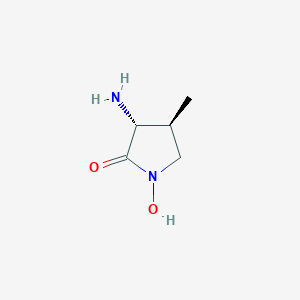
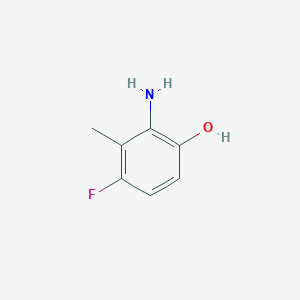
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
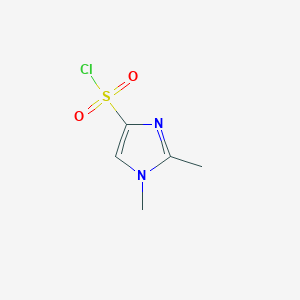
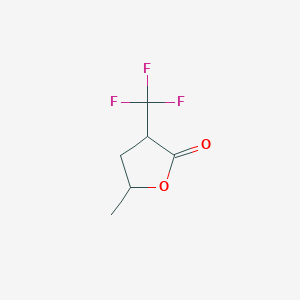
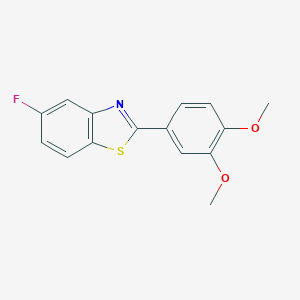
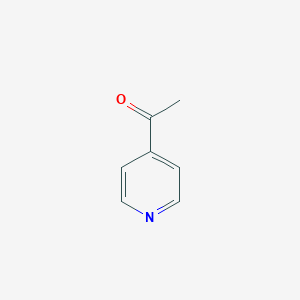
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
